Thalidomide-5'-propargyl-PEG1-OH
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Overview
Description
Thalidomide-5’-propargyl-PEG1-OH is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a propargyl group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. Thalidomide-5’-propargyl-PEG1-OH is designed to recruit cereblon, a component of the E3 ubiquitin ligase complex, to target proteins for degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-propargyl-PEG1-OH involves several steps, starting with the modification of thalidomide to introduce a propargyl group. This is typically achieved through a series of chemical reactions, including alkylation and coupling reactions. The propargyl group is introduced to the thalidomide molecule using propargyl bromide under basic conditions. The resulting intermediate is then coupled with PEG1-OH using standard coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to yield the final product .
Industrial Production Methods
Industrial production of Thalidomide-5’-propargyl-PEG1-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-propargyl-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The propargyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of triazoles and other substituted products.
Scientific Research Applications
Thalidomide-5’-propargyl-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTAC molecules, which are designed to degrade specific target proteins.
Biology: Employed in studies to understand protein degradation pathways and the role of cereblon in cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery platforms
Mechanism of Action
The mechanism of action of Thalidomide-5’-propargyl-PEG1-OH involves its binding to cereblon, a substrate recognition receptor for the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within the cell, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-5-OH: A hydroxylated derivative of thalidomide used as a cereblon ligand.
Thalidomide-Propargyne-PEG1-COOH: A similar compound with a carboxyl group instead of a hydroxyl group.
Thalidomide-5’-Linker-Alcohol: Another derivative used in PROTAC technology with a different linker .
Uniqueness
Thalidomide-5’-propargyl-PEG1-OH is unique due to its specific propargyl modification, which allows for versatile chemical reactions, particularly in the synthesis of triazoles through CuAAC. This makes it a valuable tool in the development of PROTAC molecules and targeted protein degradation strategies .
Properties
Molecular Formula |
C18H16N2O6 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(2-hydroxyethoxy)prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c21-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)20(17(12)24)14-5-6-15(22)19-16(14)23/h3-4,10,14,21H,5-9H2,(H,19,22,23) |
InChI Key |
GIJLYAIHXAIQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCO |
Origin of Product |
United States |
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